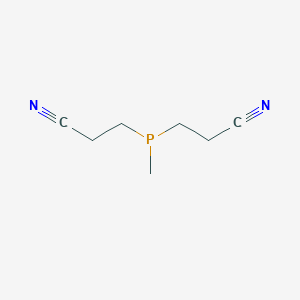
Propanenitrile, 3,3'-(methylphosphinidene)bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanenitrile, 3,3’-(methylphosphinidene)bis- is a chemical compound with the molecular formula C7H11N2P and a molecular mass of 154.15 g/mol It is known for its unique structure, which includes a phosphinidene group bridging two propanenitrile units
准备方法
The synthesis of propanenitrile, 3,3’-(methylphosphinidene)bis- typically involves the reaction of appropriate nitrile precursors with a phosphinidene source under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally require careful control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions for larger volumes, and ensuring compliance with safety and environmental regulations.
化学反应分析
Propanenitrile, 3,3’-(methylphosphinidene)bis- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or organometallic compounds.
Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified nitrile or phosphinidene derivatives .
科学研究应用
Propanenitrile, 3,3’-(methylphosphinidene)bis- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials, particularly in the development of new ligands and catalysts.
Biology: Its unique structure allows it to interact with biological molecules in specific ways, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.
作用机制
The mechanism by which propanenitrile, 3,3’-(methylphosphinidene)bis- exerts its effects involves its interaction with specific molecular targets and pathways. The phosphinidene group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in a wide range of chemical transformations. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
相似化合物的比较
Propanenitrile, 3,3’-(methylphosphinidene)bis- can be compared with other similar compounds, such as:
Propanenitrile, 3,3’-(phosphinidene)bis-: This compound lacks the methyl group on the phosphinidene, resulting in different chemical properties and reactivity.
Propanenitrile, 3,3’-(ethylphosphinidene)bis-: This compound has an ethyl group instead of a methyl group, which can affect its steric and electronic properties.
Propanenitrile, 3,3’-(phenylphosphinidene)bis-:
属性
CAS 编号 |
4023-56-7 |
|---|---|
分子式 |
C7H11N2P |
分子量 |
154.15 g/mol |
IUPAC 名称 |
3-[2-cyanoethyl(methyl)phosphanyl]propanenitrile |
InChI |
InChI=1S/C7H11N2P/c1-10(6-2-4-8)7-3-5-9/h2-3,6-7H2,1H3 |
InChI 键 |
MMHHJEKZUDOAGU-UHFFFAOYSA-N |
规范 SMILES |
CP(CCC#N)CCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-bromo-5-chloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline](/img/structure/B14150945.png)
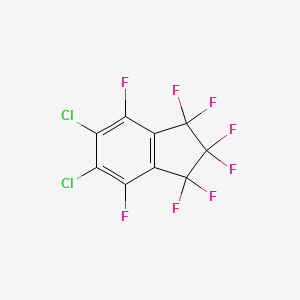
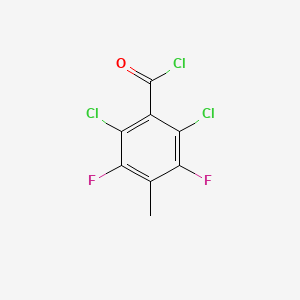
![2-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B14150968.png)
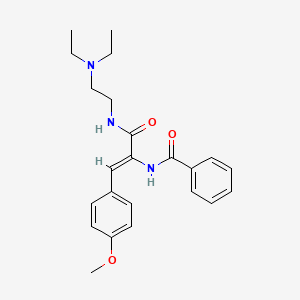
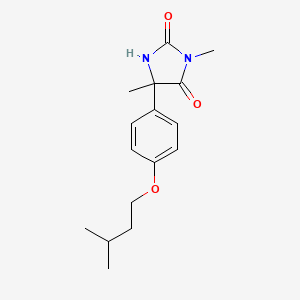
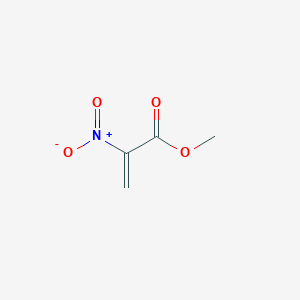
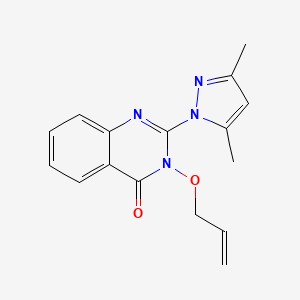
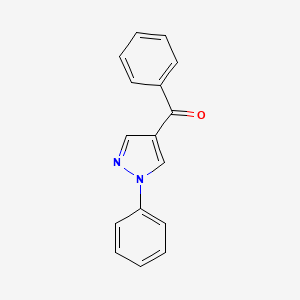

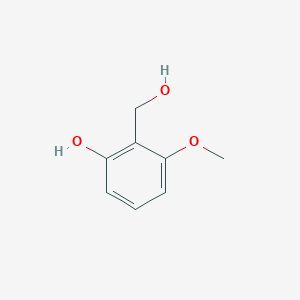
![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]thiophene-2-carbohydrazide](/img/structure/B14151026.png)
![{2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(4-nitrophenyl)methanone](/img/structure/B14151027.png)

